4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine, also known as BDP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine is not fully understood, but it has been suggested that it may act as a modulator of various signaling pathways in the body. 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been shown to interact with various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and cannabinoid receptors.
Biochemical and Physiological Effects:
4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects in the body. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate neurotransmitter levels in the brain. 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been found to have low toxicity and good stability, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine. One area of interest is the development of 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine-based drugs for the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine and its potential interactions with other drugs and compounds. Finally, research on the pharmacokinetics and pharmacodynamics of 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine may help to optimize its use in various applications.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been found to have potential applications in various fields of research, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been studied as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. In neuropharmacology, 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. In cancer research, 4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine has been studied for its potential anticancer properties.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10-7(4-12-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHIMNEDDIXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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